3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
CAS No.: 655255-06-4
Cat. No.: VC2552518
Molecular Formula: C10H13NO5
Molecular Weight: 227.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 655255-06-4 |
|---|---|
| Molecular Formula | C10H13NO5 |
| Molecular Weight | 227.21 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |
| Standard InChI Key | NBZNSNPSQJFTQF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O |
Introduction
Chemical Identity and Structure
3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid belongs to the class of functionalized furan derivatives. Its structure features a furan ring with strategically positioned functional groups that make it valuable for synthetic organic chemistry applications.
Basic Properties
| Property | Value |
|---|---|
| CAS Number | 655255-06-4 |
| Molecular Formula | C10H13NO5 |
| Molecular Weight | 227.21 g/mol |
| MDL Number | MFCD11111626 |
The compound consists of a five-membered furan ring with an oxygen atom, a carboxylic acid group at position 2, and a BOC-protected amino group at position 3. This arrangement of functional groups provides both protection for the amino functionality and a reactive carboxylic acid site that can participate in various chemical transformations .
Nomenclature and Alternative Names
The compound is known by several names in chemical literature and databases, reflecting different naming conventions and structural emphasis.
Common Synonyms
| Synonyms |
|---|
| 3-(Boc-amino)furan-2-carboxylic Acid |
| 3-[(tert-Butoxycarbonyl)amino]-2-furoic acid |
| 3-TERT-BUTOXYCARBONYLAMINO-FURAN-2-CARBOXYLIC ACID |
| 3-tert-Butoxycarbonylamino-furan-3-carboxylic acid |
| 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid |
| 2-Furancarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- |
These diverse synonyms highlight the compound's key structural features while adhering to different chemical naming conventions .
Synthesis Methodology
The synthesis of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid typically follows a well-established protection strategy involving the reaction of a primary amino group with di-tert-butyl dicarbonate.
Standard Synthetic Route
The most common synthesis involves the reaction of 3-amino-2-furoic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a suitable base. This process introduces the BOC protecting group onto the amino functionality, resulting in the formation of the target compound.
The reaction proceeds via a nucleophilic addition-elimination mechanism, where:
-
The amino group of 3-amino-2-furoic acid acts as a nucleophile
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It attacks the carbonyl carbon of BOC2O
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The base facilitates the removal of a proton
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The reaction results in the formation of the carbamate linkage
This protection strategy is widely used in peptide chemistry as it allows selective reactions at the carboxylic acid while keeping the amino group protected from unwanted side reactions.
Chemical and Physical Properties
Understanding the chemical and physical properties of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is essential for its effective application in organic synthesis.
Structural Characteristics
The compound features several key functional groups that determine its reactivity:
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A furan ring providing an aromatic heterocyclic core
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A carboxylic acid group that can form esters, amides, and other derivatives
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A BOC-protected amino group that can be selectively deprotected under acidic conditions
Stability and Reactivity
3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is generally stable under normal laboratory conditions but requires proper storage to maintain its integrity. The BOC protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, making it particularly useful in orthogonal protection strategies.
The carboxylic acid functional group remains reactive and can participate in various transformations while the amino group remains protected, allowing for selective derivatization.
Applications in Organic Synthesis
The specialized structure of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid makes it valuable for numerous applications in synthetic organic chemistry.
Peptide Synthesis
In peptide chemistry, this compound serves as a building block due to:
-
The carboxylic acid group that can form amide bonds with amino groups of other amino acids
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The BOC-protected amino group that prevents unwanted side reactions during coupling
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The ability to selectively deprotect the amino group under controlled conditions when needed
Medicinal Chemistry Applications
The compound has potential applications in medicinal chemistry for:
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Synthesis of peptide-based drugs
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Development of heterocyclic compounds with biological activity
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Creation of specialized amino acid derivatives for pharmaceutical research
Solution Preparation Guidelines
For research applications, proper preparation of stock solutions ensures accurate results:
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 4.4012 mL | 22.0061 mL | 44.0121 mL |
| 5 mM | 0.8802 mL | 4.4012 mL | 8.8024 mL |
| 10 mM | 0.4401 mL | 2.2006 mL | 4.4012 mL |
To enhance solubility, especially in challenging solvent systems, heating to 37°C and sonication in an ultrasonic bath can be effective methods. It is advisable to prepare aliquots of stock solutions for single use to avoid degradation from repeated freezing and thawing cycles .
Comparison with Related Compounds
Understanding the relationship between 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid and structurally similar compounds provides context for its applications and properties.
Relationship to Other BOC-Protected Compounds
Other compounds with similar BOC protection, such as 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid, share the common feature of having a BOC group but differ significantly in their core structures. These structural differences influence their physical properties, reactivity patterns, and applications in organic synthesis.
Comparison with Isomeric and Related Furan Derivatives
Several related compounds have been reported in the literature:
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5-Amino-furan-2-carboxylic acid (CAS: 24007-99-6) differs in the position of the amino group (position 5 instead of position 3), significantly affecting its reactivity profile and synthetic utility .
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3-({[(Tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid (CAS: 903094-62-2) features an additional methylene spacer between the furan ring and the protected amino group, altering its conformational properties and reactivity .
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(R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid represents a more complex derivative with a different spatial arrangement of the key functional groups .
Recent Related Research
Recent research has explored the chemobiocatalytic synthesis of furan amino acids from biomass-derived precursors. For example, a one-pot two-step process for synthesizing 5-aminomethyl-2-furancarboxylic acid (AMFC) has been developed starting from 5-hydroxymethylfurfural (HMF), highlighting growing interest in sustainable pathways for producing furan-based amino acids .
Research Applications and Future Directions
Current research involving 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid continues to expand its applications in various fields.
Current Research Applications
The compound has found applications in:
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Development of novel peptide-based therapeutics
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Creation of specialized building blocks for complex molecule synthesis
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Exploration of heterocyclic chemistry and its applications in materials science
Future Research Directions
Future research may focus on:
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